1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride
Overview
Description
1-(3-(Methylsulfonyl)propyl)piperazine dihydrochloride is a chemical compound with the molecular formula C8H18N2O2S . It is a white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H18N2O2S.2ClH/c1-13(11,12)8-2-5-10-6-3-9-4-7-10;;/h9H,2-8H2,1H3;2*1H . The molecular weight is 279.23 .Physical and Chemical Properties Analysis
This compound has a molecular weight of 279.23 . It is a white to pale-yellow to yellow-brown solid . The compound should be stored in a refrigerator .Scientific Research Applications
Analogues and Derivatives for Therapeutic and Diagnostic Applications
Researchers have explored analogues of σ receptor ligands, such as 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28), which serve as excellent candidates for therapeutic and/or diagnostic applications in oncology. Modifications in these analogues aim to reduce lipophilicity and improve pharmacokinetic properties, making them potential candidates for positron emission tomography (PET) radiotracers and other diagnostic uses (Abate et al., 2011).
Metabolite Analysis for Anticancer Compounds
The metabolites of novel anticancer compounds, such as 4-methyl-piperazine-1-carbodithioic acid 3-cyano-3,3-diphenylpropyl ester hydrochloride (TM-208), have been analyzed to understand their in vivo metabolism. Such studies are crucial for developing effective anticancer therapies with lower toxicity (Jiang et al., 2007).
Cognitive Disorder Treatments
Novel N1-phenylsulfonyl indole derivatives, including those with 1-[3-(4-methyl piperazin-1-ylmethyl) phenylsulfonyl]-1H-indole structures, have been designed and synthesized as 5-HT6 receptor (5-HT6R) ligands. These compounds show potential for the treatment of cognitive disorders due to their potent in vitro binding affinity and selectivity, along with a favorable pharmacokinetic profile (Nirogi et al., 2016).
HIV-1 Reverse Transcriptase Inhibitors
Compounds analogous to 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride have been synthesized and evaluated for their ability to inhibit the HIV-1 reverse transcriptase (RT). These studies contribute to the discovery of new non-nucleoside inhibitors of HIV-1 RT, which is a critical target in the treatment of HIV/AIDS (Romero et al., 1994).
Safety and Hazards
Properties
IUPAC Name |
1-(3-methylsulfonylpropyl)piperazine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2S.2ClH/c1-13(11,12)8-2-5-10-6-3-9-4-7-10;;/h9H,2-8H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVIZDQFMOUMPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCCN1CCNCC1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60678769 | |
Record name | 1-[3-(Methanesulfonyl)propyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
939983-66-1 | |
Record name | 1-[3-(Methanesulfonyl)propyl]piperazine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60678769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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